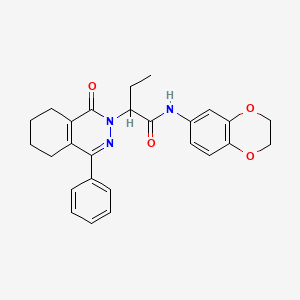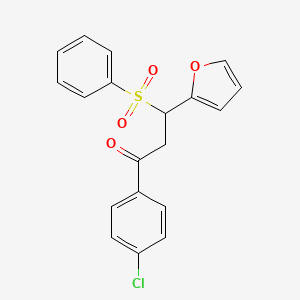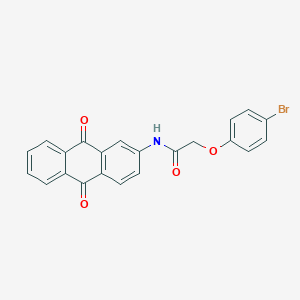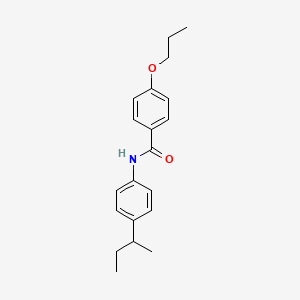![molecular formula C23H32N2O2 B4983366 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine, commonly known as DOM or STP, is a psychoactive drug that belongs to the phenethylamine and piperazine families. It was first synthesized by Alexander Shulgin in the 1960s and has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, the compound also has potential applications in scientific research due to its unique properties.
作用机制
The mechanism of action of DOM involves the activation of serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. Activation of these receptors leads to changes in neuronal activity in various regions of the brain, including the prefrontal cortex, temporal lobe, and limbic system. These changes are thought to be responsible for the altered perception, mood, and thought processes experienced by users of the drug.
Biochemical and Physiological Effects
DOM has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. The drug also causes dilation of the pupils, muscle tension, and altered perception of time and space. These effects are thought to be due to the activation of serotonin receptors in various regions of the brain.
实验室实验的优点和局限性
One advantage of using DOM in lab experiments is its potent hallucinogenic effects, which can be used to study the effects of hallucinogens on the brain and behavior. However, the drug also has a number of limitations, including its potential for abuse and the fact that it is illegal in many countries. Additionally, the high doses required to produce the desired effects can be toxic and potentially lethal, making it difficult to use in animal studies.
未来方向
There are several future directions for research involving DOM, including the development of new compounds that target specific serotonin receptors, as well as the use of these compounds in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to determine the long-term effects of DOM use on the brain and behavior, as well as the potential risks and benefits of using these compounds in a clinical setting.
合成方法
The synthesis of DOM involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction and alkylation to form 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetone and formaldehyde to form DOM.
科学研究应用
DOM has been used in scientific research to study the effects of hallucinogens on the brain and behavior. Studies have shown that DOM has a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. The compound has also been used to study the effects of hallucinogens on learning and memory, as well as the potential therapeutic applications of these compounds in treating psychiatric disorders.
属性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-17-6-7-18(2)21(14-17)25-12-10-24(11-13-25)19(3)15-20-8-9-22(26-4)23(16-20)27-5/h6-9,14,16,19H,10-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVNPOSYZRWQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(C)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)
![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)



![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)
![2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4983334.png)
![5'-acetyl-6'-methyl-2'-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4983341.png)
![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)

![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)


![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)
